2-Methyl-1,3,6-trioxocane
Overview
Description
2-Methyl-1,3,6-trioxocane is a cyclic ketene acetal with the molecular formula C₆H₁₂O₃. It is a versatile compound known for its ability to undergo ring-opening polymerization, leading to the formation of biodegradable polyesters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3,6-trioxocane typically involves the reaction of 2-(chloromethyl)-1,3,6-trioxocane with potassium tert-butoxide in tert-butanol. The reaction is carried out in a Schlenk tube under nitrogen atmosphere at 120°C for 16 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3,6-trioxocane primarily undergoes ring-opening polymerization reactions. It can copolymerize with various vinyl monomers such as styrene, vinyl acetate, methyl vinyl ketone, N-vinyl-2-pyrrolidone, N-isopropyl acrylamide, and maleic anhydride .
Common Reagents and Conditions:
Radical Initiators: These are used to initiate the ring-opening polymerization. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Reaction Conditions: The polymerization reactions are typically carried out at elevated temperatures in the presence of a radical initiator.
Major Products: The primary products of these reactions are biodegradable polyesters with ester groups introduced into the backbone. These polyesters exhibit various functionalities such as photolysis, water-solubility, thermosensitivity, detergent builder properties, and water-absorbability .
Scientific Research Applications
2-Methyl-1,3,6-trioxocane has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize biodegradable polyesters through radical ring-opening polymerization.
Biodegradable Polymers: The compound is used to develop biodegradable polymers that can replace conventional plastics made from petroleum.
Functional Polymers: By copolymerizing with various vinyl monomers, this compound can produce polymers with specific functionalities such as photolysis and water-solubility.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,6-trioxocane involves radical ring-opening polymerization. In the presence of a radical initiator, the compound undergoes ring-opening to form a reactive intermediate. This intermediate then copolymerizes with vinyl monomers to form polyesters. The ester groups introduced into the polymer backbone contribute to the biodegradability of the resulting polymers .
Comparison with Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal that undergoes similar ring-opening polymerization reactions.
Uniqueness: The principal advantage of 2-Methyl-1,3,6-trioxocane over similar compounds is its ability to copolymerize with various vinyl monomers in the presence of a radical initiator. This unique property allows for the synthesis of functional biodegradable polymers with diverse applications .
Properties
IUPAC Name |
2-methyl-1,3,6-trioxocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6-8-4-2-7-3-5-9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKNJVNWABGPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182130 | |
Record name | 2-Methyl-1,3,6-trioxocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2781-01-3 | |
Record name | 2-Methyl-1,3,6-trioxocane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1,3,6-trioxocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-1,3,6-TRIOXOCANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJ3611OQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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